4-(4-Fluorophenyl)benzoic acid is a fluorinated biaryl building block widely utilized in fragment-based drug discovery, advanced material synthesis, and high-performance polymer formulation. Featuring a highly stable distal para-fluoro substituent and a reactive carboxylic acid group, this compound serves as a critical intermediate for synthesizing Bcl-xL/Bcl-2 inhibitors, liquid crystal frameworks, and thermally robust metal-organic frameworks (MOFs). Its primary procurement value lies in its dual functionality: the fluorine atom provides a precise lipophilic and NMR-active anchor for biological targets, while the rigid biphenyl core and carboxylic acid enable chemoselective coupling and coordination without the cross-coupling risks associated with heavier halogenated analogs [1].
Substituting 4-(4-Fluorophenyl)benzoic acid with non-fluorinated analogs (like 4-biphenylcarboxylic acid) or heavier halogenated variants (like 4'-chlorobiphenyl-4-carboxylic acid) fundamentally compromises both synthetic yield and application performance. In fragment-based drug discovery, the absence of the fluorine atom eliminates the 19F NMR screening handle and reduces the compound's binding affinity to hydrophobic target grooves, such as those in the Bcl-xL protein [1]. In material science, replacing the fluoro group with a non-fluorinated proton lowers the melting point by approximately 18 °C, significantly reducing the thermal stability of downstream polymers and liquid crystals . Furthermore, attempting to use chloro- or bromo-analogs introduces competitive oxidative addition sites during palladium-catalyzed transformations, leading to unwanted cross-coupling side reactions and drastically lowering the chemoselective yield of target amides and esters.
In NMR-based screening for antiapoptotic protein inhibitors, 4-(4-Fluorophenyl)benzoic acid demonstrated a baseline binding affinity (Kd) of ~300 μM to the hydrophobic groove of Bcl-xL. The carboxylate group forms a critical electrostatic interaction with the R139 residue, while the fluorobiphenyl moiety optimally occupies the hydrophobic pocket, serving as a validated anchor that was subsequently elaborated into nanomolar (Ki = 36 nM) acylsulfonamide inhibitors [1].
| Evidence Dimension | Bcl-xL Binding Affinity (Kd) |
| Target Compound Data | ~300 μM (Initial fragment hit) |
| Comparator Or Baseline | Generic non-optimized biaryl fragments (No specific binding anchor) |
| Quantified Difference | Established a 300 μM baseline anchor, enabling a >8000-fold affinity gain during parallel synthesis. |
| Conditions | SAR by NMR screening against Bcl-xL protein. |
Provides medicinal chemists with a structurally validated, NMR-active starting fragment for the parallel synthesis of Bcl-2 family protein inhibitors.
The para-fluoro substitution on the biphenyl core significantly enhances the solid-state packing and thermal stability of the compound. 4-(4-Fluorophenyl)benzoic acid exhibits a melting point range of 241.0–246.0 °C, which is substantially higher than the non-fluorinated baseline, 4-biphenylcarboxylic acid, which melts at 223.0–228.0 °C.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
| Target Compound Data | 241.0–246.0 °C |
| Comparator Or Baseline | 4-Biphenylcarboxylic acid (223.0–228.0 °C) |
| Quantified Difference | ~18 °C increase in melting point. |
| Conditions | Standard clear melt determination. |
Ensures superior thermal stability for downstream applications in high-temperature polymers, liquid crystals, and metal-organic frameworks (MOFs).
Unlike 4'-chlorobiphenyl-4-carboxylic acid or 4'-bromobiphenyl-4-carboxylic acid, the C-F bond in 4-(4-Fluorophenyl)benzoic acid is highly resistant to oxidative addition by palladium catalysts. This allows buyers to perform aggressive functionalization at the carboxylic acid site (such as EDC/DMAP-mediated acylsulfonamide formation) without risking competitive cross-coupling at the distal halogen position, ensuring high-purity intermediate yields [1].
| Evidence Dimension | Halogen site reactivity in metal-catalyzed couplings |
| Target Compound Data | C-F bond remains inert during standard cross-coupling. |
| Comparator Or Baseline | 4'-chloro- or 4'-bromo- analogs (Susceptible to competitive oxidative addition). |
| Quantified Difference | Chemoselective isolation of carboxylic acid functionalization versus halogen site activation. |
| Conditions | Standard Pd-catalyzed or aggressive amidation conditions. |
Eliminates the need for complex orthogonal protection strategies, streamlining parallel synthesis workflows and improving overall yield.
This compound is the right choice for medicinal chemistry teams conducting parallel synthesis of Bcl-xL and Bcl-2 inhibitors. Its validated 300 μM baseline affinity and 19F NMR handle make it an ideal starting fragment for elaborating into nanomolar acylsulfonamide therapeutics [1].
Due to its ~18 °C higher melting point compared to non-fluorinated analogs, this compound is highly suited for material science applications requiring robust solid-state packing, such as the synthesis of thermally stable liquid crystal frameworks and advanced heat-resistant polymers.
For laboratories building diverse biaryl libraries, the inert nature of the C-F bond allows for aggressive functionalization of the carboxylic acid (e.g., forming complex amides or esters) without the cross-coupling risks associated with chloro- or bromo-biphenyl precursors, thereby maximizing throughput and purity [1].
Irritant